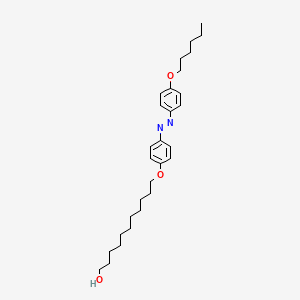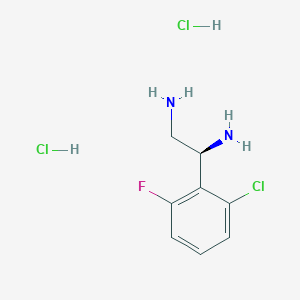![molecular formula C10H10N2O2 B15234717 1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid CAS No. 199933-01-2](/img/structure/B15234717.png)
1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrrole ring, with an ethyl group at the nitrogen atom and a carboxylic acid group at the 5-position.
Métodos De Preparación
The synthesis of 1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired compound. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often employing catalysts and controlled reaction environments .
Análisis De Reacciones Químicas
1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promise in biological studies, particularly in the inhibition of specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid primarily involves the inhibition of the FGFR signaling pathway. The compound binds to the FGFR, preventing the activation of downstream signaling pathways that are crucial for cell proliferation, migration, and survival. This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells .
Comparación Con Compuestos Similares
1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid can be compared with other similar compounds within the pyrrolopyridine family, such as:
1H-pyrrolo[2,3-B]pyridine-5-carboxamide: This compound has a carboxamide group instead of a carboxylic acid group, which can influence its biological activity and solubility.
1H-pyrrolo[2,3-B]pyridine-5-ol:
Propiedades
Número CAS |
199933-01-2 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
1-ethylpyrrolo[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-4-3-7-5-8(10(13)14)6-11-9(7)12/h3-6H,2H2,1H3,(H,13,14) |
Clave InChI |
OHRBDXFRVBESKE-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC2=CC(=CN=C21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromobenzo[b]thiophen-4-amine](/img/structure/B15234643.png)
![3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15234655.png)


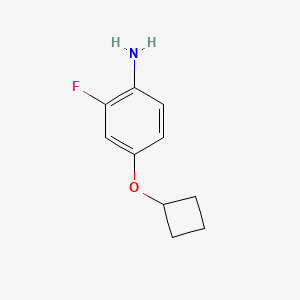
![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)
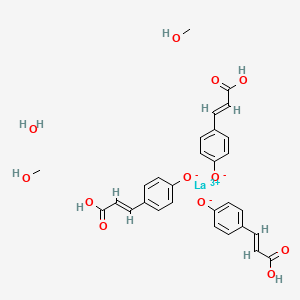
![1-[2-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15234692.png)
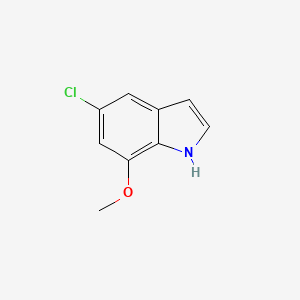

![5-Chloro-2-phenylpyrido[3,4-B]pyrazine](/img/structure/B15234702.png)

